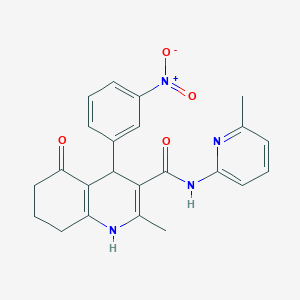
2-methyl-N-(6-methylpyridin-2-yl)-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-N-(6-methylpyridin-2-yl)-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound, also known as MMNQ, has shown promise as a tool for investigating various biochemical and physiological processes in the laboratory. In
作用機序
The mechanism of action of 2-methyl-N-(6-methylpyridin-2-yl)-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide involves its ability to interact with cellular components, such as proteins and nucleic acids. 2-methyl-N-(6-methylpyridin-2-yl)-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has been shown to bind to DNA and RNA, which can affect gene expression and cellular function. 2-methyl-N-(6-methylpyridin-2-yl)-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has also been shown to interact with proteins involved in calcium signaling pathways, which can affect cellular signaling and function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-methyl-N-(6-methylpyridin-2-yl)-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide depend on the specific application and concentration used. In general, 2-methyl-N-(6-methylpyridin-2-yl)-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has been shown to induce oxidative stress and affect cellular signaling pathways. 2-methyl-N-(6-methylpyridin-2-yl)-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has also been shown to have neuroprotective effects in certain models of neurodegenerative disease.
実験室実験の利点と制限
One advantage of using 2-methyl-N-(6-methylpyridin-2-yl)-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide in lab experiments is its ability to act as a fluorescent probe, which can allow for visualization of cellular structures and processes. 2-methyl-N-(6-methylpyridin-2-yl)-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide also has a high affinity for DNA and RNA, which can make it a useful tool for studying gene expression and regulation. However, one limitation of using 2-methyl-N-(6-methylpyridin-2-yl)-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is its potential toxicity, which can limit its use in certain applications.
将来の方向性
There are many potential future directions for research involving 2-methyl-N-(6-methylpyridin-2-yl)-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide. One area of interest is the development of new fluorescent probes based on the structure of 2-methyl-N-(6-methylpyridin-2-yl)-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide. Another area of interest is the investigation of the neuroprotective effects of 2-methyl-N-(6-methylpyridin-2-yl)-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide in more complex models of neurodegenerative disease. Additionally, the role of 2-methyl-N-(6-methylpyridin-2-yl)-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide in regulating cellular signaling pathways and gene expression could be further explored.
合成法
The synthesis of 2-methyl-N-(6-methylpyridin-2-yl)-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide involves a multi-step process that begins with the reaction of 2-methylpyridine-6-carboxylic acid with 3-nitrobenzaldehyde to form an intermediate product. This intermediate is then reacted with ethyl cyanoacetate to produce the final product, 2-methyl-N-(6-methylpyridin-2-yl)-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide. The synthesis of 2-methyl-N-(6-methylpyridin-2-yl)-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has been optimized to yield high purity and high yields.
科学的研究の応用
2-methyl-N-(6-methylpyridin-2-yl)-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has been used in a variety of scientific research applications, including studying the effects of oxidative stress on cellular processes, investigating the role of calcium signaling in cellular function, and exploring the mechanisms underlying neurodegenerative diseases. 2-methyl-N-(6-methylpyridin-2-yl)-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has also been used as a fluorescent probe for imaging cellular structures and as a tool for studying protein-protein interactions.
特性
製品名 |
2-methyl-N-(6-methylpyridin-2-yl)-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide |
|---|---|
分子式 |
C23H22N4O4 |
分子量 |
418.4 g/mol |
IUPAC名 |
2-methyl-N-(6-methylpyridin-2-yl)-4-(3-nitrophenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C23H22N4O4/c1-13-6-3-11-19(24-13)26-23(29)20-14(2)25-17-9-5-10-18(28)22(17)21(20)15-7-4-8-16(12-15)27(30)31/h3-4,6-8,11-12,21,25H,5,9-10H2,1-2H3,(H,24,26,29) |
InChIキー |
MQKWBCOKEWSBDS-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CC=C1)NC(=O)C2=C(NC3=C(C2C4=CC(=CC=C4)[N+](=O)[O-])C(=O)CCC3)C |
正規SMILES |
CC1=NC(=CC=C1)NC(=O)C2=C(NC3=C(C2C4=CC(=CC=C4)[N+](=O)[O-])C(=O)CCC3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















